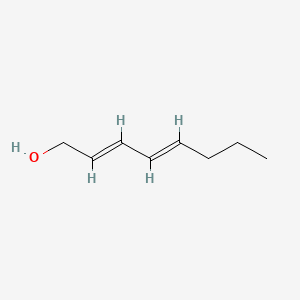

5-ethynyl-2-methyl-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Ethynyl-2-methyl-1,3-thiazole is a derivative of thiazole, a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . The 5-ethyl-2-methylthiazole has a molecular weight of 127.21 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system . Various 2,5-diarylthiazole derivatives have been synthesized in good yields . In one study, a series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives were synthesized by click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole .Molecular Structure Analysis

The molecular structure of 5-ethyl-2-methylthiazole is characterized by significant pi-electron delocalization and has some degree of aromaticity . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Chemical Reactions Analysis

Thiazoles are characterized by their reactivity towards electrophilic substitution at the C5 position and nucleophilic substitution at the C2 position . They are also known to undergo reactions with aryl bromides under the influence of a palladium catalyst .Physical And Chemical Properties Analysis

5-Ethyl-2-methylthiazole is a liquid at room temperature . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . Its boiling point is between 116 to 118 °C .Applications De Recherche Scientifique

- Thiazoles, including 5-ethynyl-2-methyl-1,3-thiazole, exhibit antimicrobial properties. Researchers have synthesized derivatives of this compound and evaluated their effectiveness against bacteria, fungi, and other microorganisms .

- The synthesis of thiazole derivatives has received attention for their antitubercular activity. These compounds, including 5-ethynyl-2-methyl-1,3-thiazole, show promise in combating tuberculosis .

Antimicrobial Activity

Antitubercular Potential

Mécanisme D'action

Target of Action

Thiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor sites . The thiazole ring’s aromaticity allows it to participate in π-π stacking interactions, hydrogen bonding, and other types of non-covalent interactions, which can contribute to its binding with biological targets .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways, depending on their specific targets . For instance, some thiazole derivatives can affect the synthesis of neurotransmitters, such as acetylcholine .

Pharmacokinetics

Thiazole derivatives, in general, are known to have diverse solubility profiles, which can influence their bioavailability .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Orientations Futures

Thiazole derivatives have been the focus of many recent studies due to their wide range of biological activities and potential applications in drug design . Future research could involve the development of more potent and specific analogs of thiazole-based compounds for various biological targets . Additionally, the exploration of new synthetic methodologies for the preparation of thiazole derivatives could be a promising area of research .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 5-ethynyl-2-methyl-1,3-thiazole can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": [ "2-methyl-1,3-thiazole", "acetylene", "sodium amide", "diethyl ether", "chloroform", "sulfuric acid", "sodium bicarbonate" ], "Reaction": [ "Step 1: 2-methyl-1,3-thiazole is reacted with sodium amide in diethyl ether to form the sodium salt of 2-methyl-1,3-thiazole.", "Step 2: Acetylene is reacted with the sodium salt of 2-methyl-1,3-thiazole in diethyl ether to form 5-ethynyl-2-methyl-1,3-thiazole.", "Step 3: The crude product is purified by extraction with chloroform and washing with water.", "Step 4: The purified product is treated with sulfuric acid to remove any remaining impurities.", "Step 5: The product is washed with sodium bicarbonate to neutralize any remaining acid and then dried to yield 5-ethynyl-2-methyl-1,3-thiazole." ] } | |

Numéro CAS |

1428445-99-1 |

Formule moléculaire |

C6H5NS |

Poids moléculaire |

123.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.